PAMIDRONATE DISODIUM

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt typically involves the reaction of 3-aminopropylphosphonic acid with phosphorous acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to form the disodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Acid-Base Reactivity

The compound exhibits pH-dependent solubility due to its phosphonate and amino groups:

| Solvent | Solubility | pH |

|---|---|---|

| Water | 28 mg/mL | 6.0–7.0 |

| 2N NaOH | Soluble | >10 |

| 0.1N HCl | Sparingly soluble | ~1 |

Reactions :

-

In acidic conditions (e.g., 0.1N HCl), partial protonation of phosphonate groups occurs.

-

In alkaline solutions (e.g., 2N NaOH), full deprotonation stabilizes the disodium form.

Chelation with Calcium Phosphate

This compound binds avidly to hydroxyapatite () in bone through ionic interactions:

-

Phosphonate groups () chelate ions on hydroxyapatite surfaces.

-

Adsorption inhibits crystal dissolution, reducing osteoclast-mediated bone resorption.

Affinity Data :

-

Bone uptake occurs preferentially in areas of high turnover, with a terminal elimination half-life of ~300 days .

Stability and Degradation

-

Decomposes above 300°C.

-

Hygroscopic; requires storage at 2–8°C in lyophilized form.

-

Stable in solutions with pH 6.0–7.0.

-

Degrades in strongly acidic/basic conditions due to hydrolysis of phosphonate bonds.

Comparative Reactivity with Analogs

Structural modifications significantly alter reactivity:

| Derivative | Relative Potency vs. Pamidronate | Key Change | Source |

|---|---|---|---|

| Alendronate | 10× | Extended N-alkyl chain | |

| Ibandronate | 100× | N-pentyl substitution |

Analytical Characterization

Key Techniques :

Applications De Recherche Scientifique

Treatment of Osteolytic Bone Metastases

Pamidronate disodium is indicated for the management of osteolytic lesions associated with:

- Breast Cancer : It is used alongside chemotherapy to mitigate bone damage and prevent skeletal-related events (SREs) such as fractures and spinal cord compression .

- Multiple Myeloma : The drug helps manage bone pain and reduces complications associated with bone metastases .

Clinical Findings

A study indicated that pamidronate significantly reduced the incidence of SREs compared to placebo (24% vs. 41%) and prolonged time to first SRE occurrence . Furthermore, patients receiving pamidronate reported lower pain scores and improved quality of life.

Management of Hypercalcemia

Pamidronate is effective in treating moderate to severe hypercalcemia associated with malignancies. It is administered with adequate hydration to enhance renal clearance and prevent nephrotoxicity .

Case Study

In a clinical trial involving patients with hypercalcemia due to malignancy, pamidronate demonstrated a significant reduction in serum calcium levels within 48 hours post-administration, showcasing its rapid action in acute settings .

Paget's Disease

The drug is also indicated for Paget's disease of bone, characterized by abnormal bone remodeling. Pamidronate has been shown to reduce serum alkaline phosphatase levels and urinary hydroxyproline, markers indicative of bone turnover .

Evidence from Trials

In trials assessing its efficacy in Paget's disease, patients treated with pamidronate exhibited a ≥50% reduction in biochemical markers in a significant proportion of cases (≥80% for at least 30% reduction) after treatment .

Adverse Effects and Considerations

While pamidronate is generally well-tolerated, potential adverse effects include:

- Electrolyte imbalances such as hypocalcemia (3.3% incidence) and hypophosphatemia (1.7% incidence) .

- Renal toxicity has been noted, particularly in patients with pre-existing renal impairment; thus, hydration is crucial during treatment .

Comparative Effectiveness

Pamidronate has been compared with other bisphosphonates like etidronate. A study found that a single infusion of pamidronate was more effective than multiple doses of etidronate in treating conditions such as Paget's disease .

Mécanisme D'action

The primary mechanism of action of phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt involves the inhibition of bone resorption. The compound adsorbs to calcium phosphate crystals in bone, blocking the dissolution of this mineral component. It also inhibits the activity of osteoclasts, the cells responsible for bone resorption . This dual action helps maintain bone density and strength.

Comparaison Avec Des Composés Similaires

Similar Compounds

Alendronate sodium: Another bisphosphonate used to treat osteoporosis.

Ibandronate sodium: Used for the prevention and treatment of osteoporosis.

Zoledronic acid: A potent bisphosphonate used in various bone-related conditions.

Uniqueness

PAMIDRONATE DISODIUM is unique due to its specific molecular structure, which provides a balance between efficacy and safety. Its ability to inhibit bone resorption without significantly affecting bone formation and mineralization makes it a valuable therapeutic agent .

Propriétés

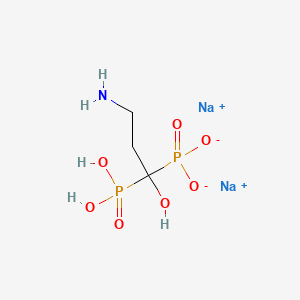

Formule moléculaire |

C3H9NNa2O7P2 |

|---|---|

Poids moléculaire |

279.03 g/mol |

Nom IUPAC |

disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid |

InChI |

InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2 |

Clé InChI |

CEYUIFJWVHOCPP-UHFFFAOYSA-L |

SMILES |

C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+] |

SMILES canonique |

C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.